2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a pyrido-pyrrolo-pyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the fluorophenyl piperazine intermediate. This intermediate is then reacted with various reagents to form the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Catalytic Protodeboronation: This approach utilizes pinacol boronic esters and involves a radical mechanism to achieve the desired transformation.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorophenyl group and piperazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[4-(2-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural features. Similar compounds include:
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Often studied for their roles in DNA synthesis and repair.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-6-5-9-29-20(15)25-21-16(22(29)30)14-19(26(21)2)23(31)28-12-10-27(11-13-28)18-8-4-3-7-17(18)24/h3-9,14H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNTZOQWCPQWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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